2,2'-Difluoro-5,5'-dimethyl-1,1'-biphenyl
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Overview
Description
2,2’-Difluoro-5,5’-dimethyl-1,1’-biphenyl is a biphenyl derivative characterized by the presence of two fluorine atoms and two methyl groups on the biphenyl scaffold. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in synthetic organic chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Difluoro-5,5’-dimethyl-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and tolerant of various functional groups, making it a popular choice for synthesizing biphenyl derivatives .
Industrial Production Methods
Industrial production of biphenyl derivatives often involves large-scale coupling reactions using transition metal catalysts. The Suzuki–Miyaura coupling is one of the most widely used methods due to its efficiency and scalability . The reaction is typically carried out in a solvent such as toluene or ethanol, with a palladium catalyst and a base like potassium carbonate .
Chemical Reactions Analysis
Types of Reactions
2,2’-Difluoro-5,5’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of 2,2’-Difluoro-5,5’-dimethyl-1,1’-biphenyl would yield a nitro-substituted biphenyl derivative .
Scientific Research Applications
2,2’-Difluoro-5,5’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Difluoro-5,5’-dimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobiphenyl: Another biphenyl derivative with two fluorine atoms but different substitution positions.
2,2’-Difluoro-1,1’-biphenyl: Lacks the methyl groups present in 2,2’-Difluoro-5,5’-dimethyl-1,1’-biphenyl.
Uniqueness
2,2’-Difluoro-5,5’-dimethyl-1,1’-biphenyl is unique due to the specific positioning of its fluorine and methyl groups, which can influence its chemical reactivity and physical properties. The presence of both electron-withdrawing fluorine atoms and electron-donating methyl groups can lead to unique reactivity patterns compared to other biphenyl derivatives .
Properties
CAS No. |
88229-81-6 |
---|---|
Molecular Formula |
C14H12F2 |
Molecular Weight |
218.24 g/mol |
IUPAC Name |
1-fluoro-2-(2-fluoro-5-methylphenyl)-4-methylbenzene |
InChI |
InChI=1S/C14H12F2/c1-9-3-5-13(15)11(7-9)12-8-10(2)4-6-14(12)16/h3-8H,1-2H3 |
InChI Key |
QVZLSZQQMPIGCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=C(C=CC(=C2)C)F |
Origin of Product |
United States |
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